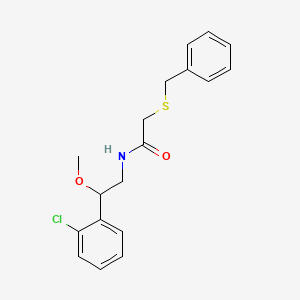

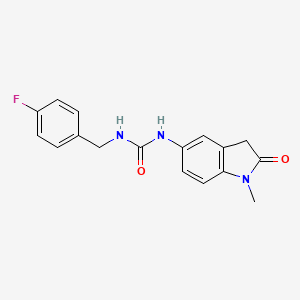

![molecular formula C18H11FN2O4 B2572878 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one CAS No. 892755-51-0](/img/structure/B2572878.png)

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one” is a complex organic molecule. It contains a 2-fluorophenyl group attached to an oxadiazole ring, which is further connected to a chromen-2-one structure with a methoxy group .

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives have been reported to possess a wide variety of biological activities, particularly for cancer treatment . The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .Scientific Research Applications

Synthesis and Optical Properties

A significant body of research focuses on the synthesis of 1,3,4-oxadiazole derivatives, which include compounds structurally related to 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one. These compounds have been explored for their nonlinear optical properties, indicating their potential in optoelectronics. For instance, Chandrakantha et al. (2011) synthesized a series of 1,3,4-oxadiazole derivatives demonstrating optical limiting behavior suitable for optoelectronic applications (Chandrakantha et al., 2011). Additionally, compounds with related structures have been designed as fluorescent probes for Zn2+ with applications in cell imaging, showcasing the versatility of these molecules in sensing and imaging technologies (Hu et al., 2014).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer properties of 1,3,4-oxadiazole derivatives, closely related to the compound , have been explored extensively. These compounds exhibit promising antimicrobial activities against a variety of bacterial and fungal strains, suggesting their potential as therapeutic agents. For example, Dofe et al. (2016) synthesized chromone based 1,2,3-triazoles showing pronounced antimicrobial activity, illustrating the potential of these compounds in fighting infections (Dofe et al., 2016). Furthermore, Aboraia et al. (2006) reported on oxadiazole derivatives that displayed high anticancer activity, indicating their potential as lead compounds in cancer therapy (Aboraia et al., 2006).

Molecular Docking and Synthesis

The synthesis of novel oxadiazole derivatives and their evaluation through molecular docking studies have provided insights into their mechanism of action and potential as antimicrobial agents. Ashok et al. (2016) efficiently synthesized pyrano[2,3-f]chromen-4-ones via microwave-assisted synthesis, demonstrating significant antimicrobial activity and highlighting the importance of structural manipulation in enhancing biological activity (Ashok et al., 2016).

Electrochromic and Sensory Materials

Research on the incorporation of oxadiazole derivatives into polyimides has shown their impact on optoelectronic characteristics and electrochromic performances. Constantin et al. (2019) focused on the synthesis of aromatic polyimides for electrochromic devices, demonstrating the influence of structural variation on physical properties (Constantin et al., 2019). Additionally, Zhou et al. (2005) developed conjugated polymers as F- sensory materials, emphasizing the role of oxadiazole moieties in enhancing fluorescence quenching sensitivity to fluoride ions (Zhou et al., 2005).

properties

IUPAC Name |

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2O4/c1-23-11-7-6-10-8-13(18(22)24-15(10)9-11)17-20-16(21-25-17)12-4-2-3-5-14(12)19/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACFWCOVADKVJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

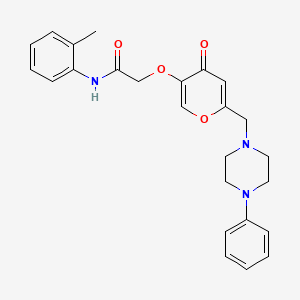

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2572806.png)

![2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2572807.png)

![[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride](/img/structure/B2572808.png)

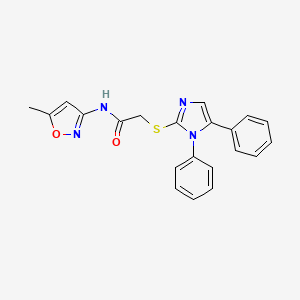

![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2572810.png)

![(E)-({6-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)amino 3-methylbutanoate](/img/structure/B2572812.png)

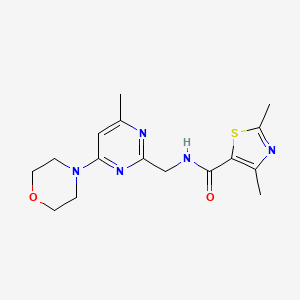

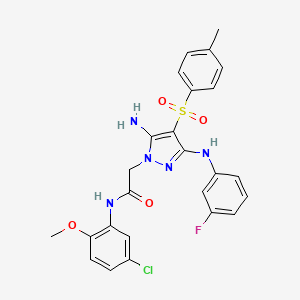

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2572814.png)